molecular formula C20H17FN4O3S B2355560 N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-00-6

N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2355560
CAS No.: 1251705-00-6
M. Wt: 412.44
InChI Key: OGSXBRZGGWTKGZ-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and related compounds demonstrate notable herbicidal activity. These compounds are effective at low application rates on a broad spectrum of vegetation. This property is significant in the agricultural sector for controlling unwanted plant growth (Moran, 2003).

Antimalarial Properties

A study on antimalarial drugs found that derivatives of [1,2,4]triazolo[4,3-a]pyridine with a sulfonamide fragment, including 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, exhibited good antimalarial activity in vitro against Plasmodium falciparum. These findings suggest potential in developing new antimalarial medications (Karpina et al., 2020).

Anticancer Applications

In the field of oncology, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a related compound, has shown remarkable anticancer effects. Modifications to this compound, such as replacing the acetamide group with alkylurea, have resulted in potent antiproliferative activities against various human cancer cell lines, with reduced toxicity (Wang et al., 2015).

Insecticidal and Antifungal Activities

Some derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit good insecticidal and antifungal activities. For instance, certain compounds showed high mortality rates against Plutella xylostella and Helicoverpa armigera, as well as inhibitory effects against fungal pathogens like Rhizotonia cerealis and Helminthosporium maydis (Xu et al., 2017).

Other Biological Activities

Additional research has shown that various derivatives of this compound class possess significant biological activities against a range of microorganisms, including bacteria and fungi. This broad spectrum of antimicrobial activity further underscores the potential utility of these compounds in medical and agricultural applications (Suresh et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

The mode of action of this compound is likely related to its ability to bind to its target enzymes or receptors. The triazole nucleus, a central structural component in this compound, is capable of making specific interactions with different target receptors . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of activities associated with triazole compounds, it is likely that multiple pathways could be affected . These could include pathways related to cell growth and proliferation (in the case of anticancer activity), microbial metabolism (in the case of antimicrobial activity), or specific enzymatic pathways (in the case of enzyme inhibitory activity).

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-28-18-7-5-17(6-8-18)25(12-15-3-2-4-16(21)11-15)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXBRZGGWTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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